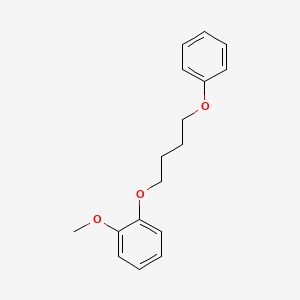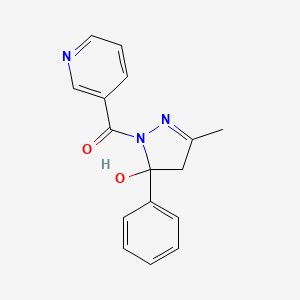
ethyl 6-methyl-3,4-dihydro-1(2H)-quinolinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 6-methyl-3,4-dihydro-1(2H)-quinolinecarboxylate, also known as ethyl 6-methyl-3,4-dihydroquinoline-1-carboxylate, is a chemical compound that belongs to the quinoline family. This compound has been widely used in scientific research due to its unique properties and potential applications.
作用机制
The mechanism of action of ethyl 6-methyl-3,4-dihydro-1(2H)-quinolinecarboxylate 6-methyl 6-methyl-3,4-dihydro-1(2H)-quinolinecarboxylate-3,4-dihydro-1(2H)-quinolinecarboxylate is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes and proteins in the body. Specifically, this compound has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for the replication and transcription of DNA. By inhibiting this enzyme, ethyl 6-methyl-3,4-dihydro-1(2H)-quinolinecarboxylate 6-methyl 6-methyl-3,4-dihydro-1(2H)-quinolinecarboxylate-3,4-dihydro-1(2H)-quinolinecarboxylate can prevent the growth and proliferation of cancer cells and other disease-causing organisms.
Biochemical and Physiological Effects
Studies have shown that ethyl 6-methyl-3,4-dihydro-1(2H)-quinolinecarboxylate 6-methyl 6-methyl-3,4-dihydro-1(2H)-quinolinecarboxylate-3,4-dihydro-1(2H)-quinolinecarboxylate exhibits various biochemical and physiological effects in the body. For example, this compound has been shown to induce apoptosis, a process of programmed cell death that is essential for the removal of damaged and abnormal cells from the body. Additionally, ethyl 6-methyl-3,4-dihydro-1(2H)-quinolinecarboxylate 6-methyl 6-methyl-3,4-dihydro-1(2H)-quinolinecarboxylate-3,4-dihydro-1(2H)-quinolinecarboxylate has been shown to inhibit the production of inflammatory cytokines, which are molecules that play a key role in the immune response.
实验室实验的优点和局限性
One of the main advantages of using ethyl 6-methyl-3,4-dihydro-1(2H)-quinolinecarboxylate 6-methyl 6-methyl-3,4-dihydro-1(2H)-quinolinecarboxylate-3,4-dihydro-1(2H)-quinolinecarboxylate in lab experiments is its potent activity against various disease-causing organisms. This compound has been shown to exhibit significant antitumor, antiviral, and antimicrobial activities, making it a valuable tool for studying the mechanisms of these diseases. However, one limitation of using ethyl 6-methyl-3,4-dihydro-1(2H)-quinolinecarboxylate 6-methyl 6-methyl-3,4-dihydro-1(2H)-quinolinecarboxylate-3,4-dihydro-1(2H)-quinolinecarboxylate in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on certain cell lines, which can limit its use in certain experiments.
未来方向
There are several future directions for the use of ethyl 6-methyl-3,4-dihydro-1(2H)-quinolinecarboxylate 6-methyl 6-methyl-3,4-dihydro-1(2H)-quinolinecarboxylate-3,4-dihydro-1(2H)-quinolinecarboxylate in scientific research. One direction is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the study of the mechanism of action of this compound and its potential interactions with other drugs and molecules in the body. Additionally, the use of ethyl 6-methyl-3,4-dihydro-1(2H)-quinolinecarboxylate 6-methyl 6-methyl-3,4-dihydro-1(2H)-quinolinecarboxylate-3,4-dihydro-1(2H)-quinolinecarboxylate in combination with other compounds may enhance its activity and reduce its potential toxicity, making it a more effective tool for scientific research.
合成方法
The synthesis of ethyl 6-methyl-3,4-dihydro-1(2H)-quinolinecarboxylate 6-methyl 6-methyl-3,4-dihydro-1(2H)-quinolinecarboxylate-3,4-dihydro-1(2H)-quinolinecarboxylate is a multistep process that involves the reaction of 2-aminoacetophenone with ethyl 6-methyl-3,4-dihydro-1(2H)-quinolinecarboxylate acetoacetate in the presence of acetic anhydride and glacial acetic acid. The resulting intermediate is then treated with hydrochloric acid to form the final product, ethyl 6-methyl-3,4-dihydro-1(2H)-quinolinecarboxylate 6-methyl 6-methyl-3,4-dihydro-1(2H)-quinolinecarboxylate-3,4-dihydro-1(2H)-quinolinecarboxylate. This synthesis method has been optimized to achieve high yields and purity of the final product.
科学研究应用
Ethyl 6-methyl 6-methyl-3,4-dihydro-1(2H)-quinolinecarboxylate-3,4-dihydro-1(2H)-quinolinecarboxylate has been widely used in scientific research due to its potential applications in various fields. One of the most significant applications of this compound is in the development of new drugs for the treatment of various diseases. Studies have shown that ethyl 6-methyl-3,4-dihydro-1(2H)-quinolinecarboxylate 6-methyl 6-methyl-3,4-dihydro-1(2H)-quinolinecarboxylate-3,4-dihydro-1(2H)-quinolinecarboxylate exhibits significant antitumor, antiviral, and antimicrobial activities, making it a promising candidate for the development of new drugs.
属性
IUPAC Name |
ethyl 6-methyl-3,4-dihydro-2H-quinoline-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-3-16-13(15)14-8-4-5-11-9-10(2)6-7-12(11)14/h6-7,9H,3-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBFJJUDWCSWTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCCC2=C1C=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 6-methyl-3,4-dihydroquinoline-1(2H)-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-butoxyphenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B4935513.png)
![5-{2-cyano-3-[(2,5-dimethylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid](/img/structure/B4935520.png)
![(4-nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol](/img/structure/B4935528.png)
![4-(4-nitrophenyl)-8-(trifluoromethoxy)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4935535.png)

![3,3'-[1,4-phenylenebis(oxy)]bis[1-(4-methyl-1-piperidinyl)-2-propanol]](/img/structure/B4935538.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4935562.png)

![3-[2-(1-adamantylamino)-1-hydroxyethyl]phenol hydrochloride](/img/structure/B4935568.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(2-methoxyphenyl)-N-methylpropanamide](/img/structure/B4935576.png)
![(3S*)-1-ethyl-3-methyl-4-{4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanoyl}-2-piperazinone](/img/structure/B4935577.png)
![cyclohexyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4935590.png)
![(9,11,13-trimethyl-8,15-dioxatetracyclo[10.2.2.0~2,7~.0~9,14~]hexadeca-2,4,6-trien-12-yl)methanol](/img/structure/B4935591.png)
![sodium 4-[(7-phenylbenzo[a]phenazin-7-ium-5-yl)amino]-1,3-benzenedisulfonate](/img/structure/B4935606.png)